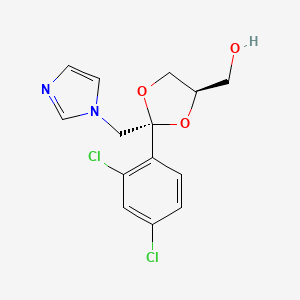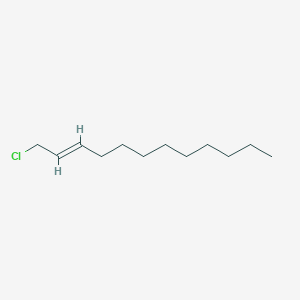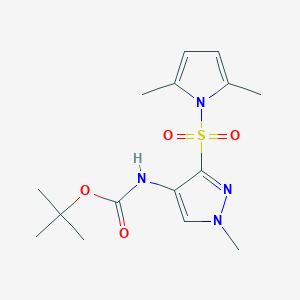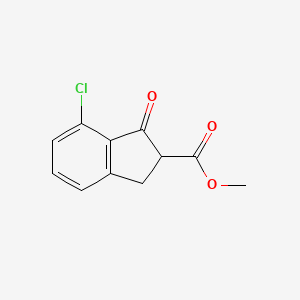![molecular formula C₁₃H₁₈ClN₃O B1145294 2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride CAS No. 1258789-13-7](/img/no-structure.png)
2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride is a chemical compound with the molecular formula C13H18ClN3O and a molecular weight of 267.75 . It is also known as AV1013 and is an analog of Ibudilast .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyridine core, which is a fused pyrazole and pyridine ring . The compound also contains an amino group and a propanone group . Further details about the molecular structure would require more specific studies or computational modeling.properties
CAS RN |
1258789-13-7 |
|---|---|
Product Name |
2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride |
Molecular Formula |
C₁₃H₁₈ClN₃O |
Molecular Weight |
267.75 |
synonyms |
AV1013 (Ibudilast analog) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



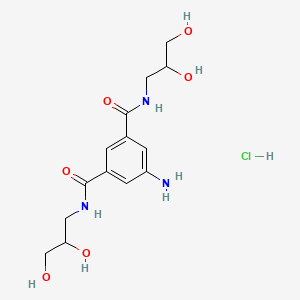
![N-[4-(4-hydroxyphenyl)sulfonylphenyl]acetamide](/img/structure/B1145217.png)
